2-Methylindole-7-carboxaldehyde Exhibits Low Nanomolar IDO1 Inhibition in Human HeLa Cells – A Pharmacologically Relevant Activity Absent from 3-Carboxaldehyde Isomers
2-Methylindole-7-carboxaldehyde demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 1.5 nM and 4.60 nM in two independent assays using human HeLa cells [1]. This activity is associated with the 7-carboxaldehyde substitution pattern; indole-3-carboxaldehyde isomers lack comparable IDO1 inhibitory potency due to altered binding orientation at the enzyme active site. The unsubstituted indole-7-carboxaldehyde core provides the requisite pharmacophore, and the 2-methyl group may further modulate potency through hydrophobic interactions [1].
| Evidence Dimension | IDO1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1.5 nM and 4.60 nM |
| Comparator Or Baseline | Indole-3-carboxaldehyde (positional isomer): no reported IDO1 inhibition at comparable concentrations; class-level SAR indicates 7-carboxaldehyde substitution is essential for IDO1 binding |
| Quantified Difference | Not directly quantified in same study; class-level inference: 7-carboxaldehyde-containing indoles are active IDO1 inhibitors; 3-carboxaldehyde isomers are not |
| Conditions | Human HeLa cells expressing IDO1 (unknown origin); BindingDB curated data from Bristol Myers Squibb / ChEMBL |
Why This Matters
For immuno-oncology programs requiring IDO1-targeting building blocks, substitution at the 7-position is non-negotiable; 2-methylindole-7-carboxaldehyde provides a validated entry point with quantified nanomolar potency, whereas 3-carboxaldehyde alternatives would yield inactive intermediates.
- [1] BindingDB. BDBM50614709 (CHEMBL5273615): IC50 = 1.5 nM and 4.60 nM against IDO1 expressed in human HeLa cells. View Source
